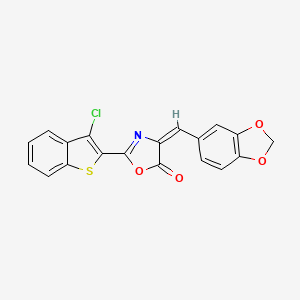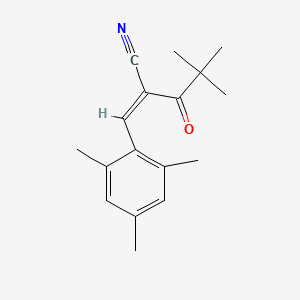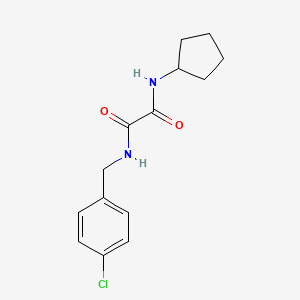![molecular formula C18H19F3N2O3S B4741107 3-[(butylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4741107.png)
3-[(butylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-[(butylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylurea compounds and has been found to have a wide range of effects on various physiological and biochemical processes.
Mechanism of Action
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). This compound then activates various downstream signaling pathways that lead to the physiological and biochemical effects of BAY 41-2272.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a wide range of effects on various physiological and biochemical processes. It has been shown to regulate blood pressure by relaxing smooth muscle in blood vessels, which leads to vasodilation. It has also been found to inhibit platelet aggregation, which can help prevent the formation of blood clots. In addition, BAY 41-2272 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific and potent activator of sGC, which makes it useful for studying the downstream effects of this enzyme. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in water, and its effects can be influenced by factors such as pH and temperature.
Future Directions
There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new drugs that target sGC activation, as this pathway has been implicated in a wide range of physiological and pathological processes. Another potential direction is the investigation of the effects of BAY 41-2272 on specific cell types and tissues, as this could lead to the development of new therapies for various diseases. Finally, the mechanisms underlying the anti-inflammatory and antioxidant effects of BAY 41-2272 could be further explored, as this could lead to the development of new treatments for inflammatory and oxidative stress-related diseases.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological and biochemical processes, including the regulation of blood pressure, the relaxation of smooth muscle, and the inhibition of platelet aggregation.
properties
IUPAC Name |
3-(butylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-2-3-11-22-27(25,26)14-8-6-7-13(12-14)17(24)23-16-10-5-4-9-15(16)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPYEZZNWDPXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4741041.png)
![methyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4741046.png)

![2-[(3-chloro-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4741062.png)

![1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4741069.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4741071.png)

![ethyl 5-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4741079.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741080.png)
![methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4741087.png)
![1-(2-phenylethyl)-2-[(2-pyridinylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4741092.png)

![N-(2-methylphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4741132.png)